Indoxacarb
Overview
Description
Indoxacarb is an oxadiazine pesticide developed by DuPont that acts against lepidopteran larvae . It is marketed under various names such as Indoxacarb Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . It is also used as the active ingredient in the Syngenta line of commercial pesticides: Advion and Arilon . Its main mode of action is via blocking of neuronal sodium channels .
Synthesis Analysis
ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process . This innovative and cost-effective process is expected to improve ADAMA’s supply chain performance while opening access to a global market of approximately $200 million of Indoxacarb sales as of 2021 .
Molecular Structure Analysis
The molecular formula of Indoxacarb is C22H17ClF3N3O7 . Its average mass is 527.834 Da and its mono-isotopic mass is 527.070740 Da .
Physical And Chemical Properties Analysis
Indoxacarb has a density of 1.5±0.1 g/cm3, a boiling point of 571.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 85.7±3.0 kJ/mol and a flash point of 299.3±32.9 °C .
Scientific Research Applications
1. Ecotoxicological Consequences Study
- Summary of Application : This study aims to provide novel data on the toxic effects of 28-day dietary exposure to commercial grade indoxacarb on the model species, Theba pisana .
- Methods of Application : Theba pisana were exposed to two environmentally relevant concentrations of indoxacarb, 0.02 µg/mL and tenfold (0.2 µg/mL), for 28 days . Their effects were studied using a multiple biomarker approach by evaluating physiological, biochemical, and histopathological responses .
- Results : Indoxacarb at both concentrations significantly reduced the food intake and growth of the treated snails . It caused decreases in lipid peroxidation (LPO) levels after 7 and 14 days of exposure, whereas an opposite effect occurred after 21 and 28 days . All treated snails were found to exhibit a lower content of glutathione (GSH) after all times of exposure . Moreover, catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) activities, as well as protein content (PC), were elevated in the treated snails after all time intervals .
2. Dissipation in Maize and Risk Assessment
- Summary of Application : The supervised field trials were conducted in maize crops using nano-microemulsion (NM) and a commercial formulation of indoxacarb to evaluate the effect of nano-formulation on the dissipation pattern .
- Methods of Application : A modified QuEChERS (Quick Easy Cheap Effective Rugged and Safe)-UPLC-MS/MS (ultra-performance liquid chromatography tandem mass spectrometry) method was utilized for sample analysis .
- Results : The initial deposits of indoxacarb in plants using nano-microemulsion were 0.98 mg/kg at recommended dosage, while using the commercial formulation, they were 0.85 mg/kg . Moreover, half-life (t1/2) values of using nano-microemulsion were 1.25 days, which were shorter than indoxacarb (1.87 days) from the commercial formulation . The terminal residue test showed that indoxacarb residues in maize grain and maize straw were below the available maximum residue limit (MRL, 0.01 mg/kg), suggesting 2% indoxacarb NM is safe to use under the recommended dosage .
3. Detoxification Mechanism Assessment
- Summary of Application : This research aims to assess the comprehensive detoxification mechanism of the Red Imported Fire Ant (Solenopsis invicta) against Indoxacarb .
- Methods of Application : The alteration in the transcriptome profile of S. invicta following sublethal dosages of indoxacarb was characterized using high-throughput RNA-seq technology .
- Results : A total of 158 differentially expressed genes (DEGs) were identified in the indoxacarb-treated group, of which 100 were significantly upregulated and 58 were downregulated, mostly belonging to the detoxification enzymes .
4. Pesticide Risk Assessment
- Summary of Application : The study was conducted to evaluate the pesticide risk assessment of the active substance Indoxacarb .
- Methods of Application : The conclusions were reached on the basis of the evaluation of the representative uses of indoxacarb as an insecticide on maize, sweet corn, and lettuce .
- Results : The reliable endpoints, appropriate for use in regulatory risk assessment, are presented .
5. Impact on Aphid and Predators
- Summary of Application : This research aims to evaluate the impact of indoxacarb and sulphur formulation on aphid and three specific predators in Okra fields .
- Methods of Application : The study was conducted by spraying indoxacarb and sulphur formulation to control insect pests in Okra fields .
- Results : The study showed that, in general, these chemicals are potentially suitable to use in combination with coccinellids for integrated control of sucking pests .
6. Food and Agriculture Organization Assessment
- Summary of Application : The Food and Agriculture Organization conducted an assessment of indoxacarb for control of lepidopteran and other insect pests .
- Methods of Application : The assessment was based on the evaluation of the representative uses of indoxacarb as an insecticide .
- Results : An ADI of 0–0.01 mg/kg bw and an ARfD of 0.1 mg/kg bw were established . It has been re-evaluated for residues in 2007 and 2009 .
Safety And Hazards
Future Directions
The global Indoxacarb market is expected to grow at a significant rate in the upcoming years . The growth is primarily driven by the growing need for effective pest control solutions and the burgeoning demand for agricultural products . Manufacturers are increasing their investment in research and development efforts to enhance the efficacy, safety, and environmental profile of Indoxacarb-based products .
properties
IUPAC Name |
methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040801 | |
Record name | (+/-)-Indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |
CAS RN |
144171-61-9 | |
Record name | (±)-Indoxacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxacarb, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Indoxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOXACARB, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.